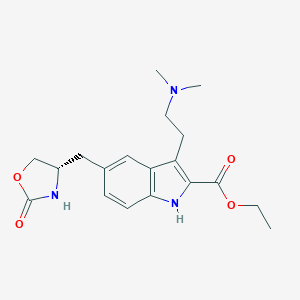

Zolmitriptan 2-carboxylic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

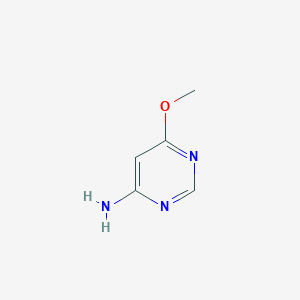

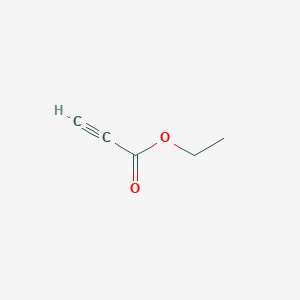

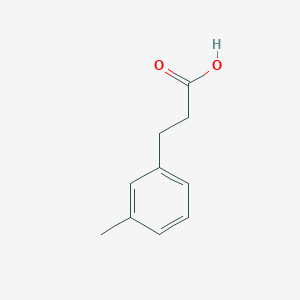

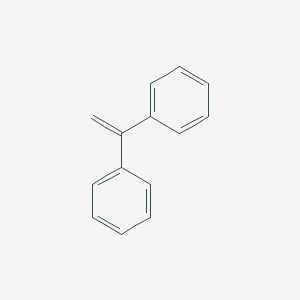

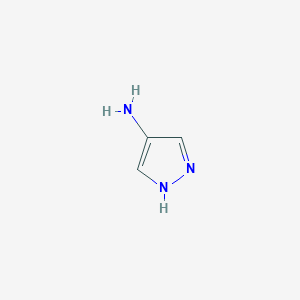

Zolmitriptan 2-carboxylic acid ethyl ester is an impurity of Zolmitriptan . It is used as an intermediate in the process for the preparation of Zolmitriptan compounds via Fischer indole synthesis . It is also known as (S)-3- [2- (Dimethylamino)ethyl]-5- [ [ (4S)-2-oxo-4-oxazolidinyl]methyl]-1H-indole-2-carboxylic Acid Ethyl Ester .

Synthesis Analysis

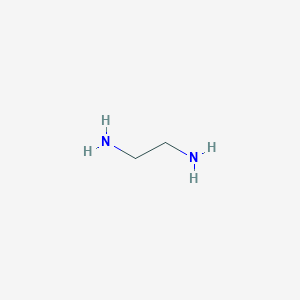

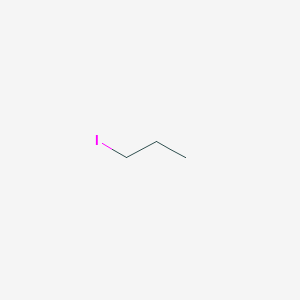

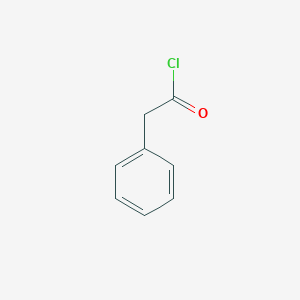

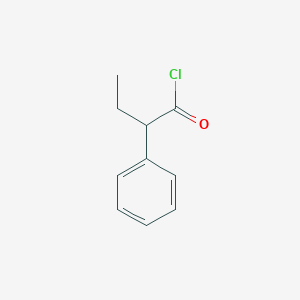

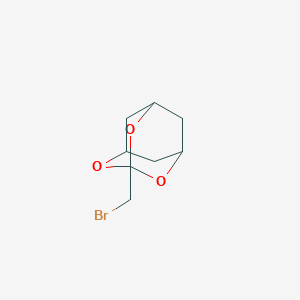

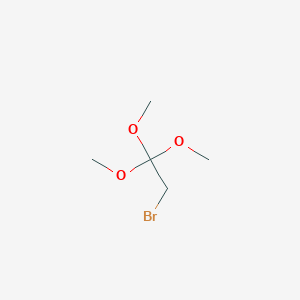

The synthesis of Zolmitriptan involves the use of copper (II) oxide in quinoline at 200°C for approximately 0.333333 hours . The reaction conditions and steps involved in the synthesis process are detailed in the referenced source .Molecular Structure Analysis

The molecular formula of Zolmitriptan 2-carboxylic acid ethyl ester is C19H25N3O4 . The molecular weight is 359.4195 . For a more detailed analysis of the molecular structure, you may refer to specialized databases or resources .Chemical Reactions Analysis

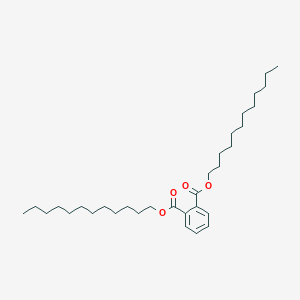

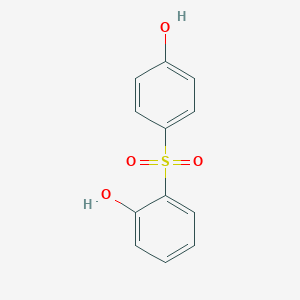

Esters, such as Zolmitriptan 2-carboxylic acid ethyl ester, typically undergo reactions like hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters is a reversible reaction and does not go to completion .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. They are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .安全和危害

Zolmitriptan, the parent compound of Zolmitriptan 2-carboxylic acid ethyl ester, may cause side effects such as pain or tightness in your throat or chest, dry mouth, upset stomach, pressure or heavy feeling anywhere in your body, drowsiness, feeling tired, or flushing (warmth, redness, or tingly feeling) . For safety data specific to Zolmitriptan 2-carboxylic acid ethyl ester, please refer to the appropriate safety data sheets .

未来方向

Zolmitriptan is currently used to treat migraine headaches in adults . It is not used to prevent headaches or reduce the number of attacks . Future research may focus on expanding its uses or improving its efficacy and safety profile. As always, any new directions would need to be supported by rigorous scientific research and clinical trials.

属性

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXOFVDKSFHGRL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zolmitriptan 2-carboxylic acid ethyl ester | |

CAS RN |

191864-24-1 |

Source

|

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。